Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-
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Overview
Description
Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]- is an organosulfur compound with significant applications in organic synthesis and industrial chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]- typically involves the reaction of ethenesulfonyl chloride with 2-(methylsulfonyl)phenyl derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where ethenesulfonyl chloride is reacted with 2-(methylsulfonyl)phenyl derivatives in the presence of suitable catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]- involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a simpler methyl group instead of the 2-(methylsulfonyl)phenyl group.
Tosyl chloride: Another sulfonyl chloride compound with a toluene group instead of the ethenesulfonyl group.
Uniqueness
Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C9H9ClO4S2 |
---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
(E)-2-(2-methylsulfonylphenyl)ethenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S2/c1-15(11,12)9-5-3-2-4-8(9)6-7-16(10,13)14/h2-7H,1H3/b7-6+ |
InChI Key |
JNWXYFHVPDPUMU-VOTSOKGWSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1/C=C/S(=O)(=O)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C=CS(=O)(=O)Cl |
Origin of Product |
United States |
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